molecular formula C8H18N2O3 B3285386 (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate CAS No. 80312-74-9

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate

Cat. No.: B3285386
CAS No.: 80312-74-9
M. Wt: 190.24 g/mol
InChI Key: PCTCLLZTTRWASL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, which provides steric hindrance and influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method includes the reaction of (S)-2-amino-3-hydroxypropylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. It may also participate in hydrogen bonding and other interactions that influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl (S)-(2-amino-3-hydroxypropyl)carbamate

Uniqueness

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCLLZTTRWASL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate
Reactant of Route 2
(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate
Reactant of Route 4
(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate
Reactant of Route 5
(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.